3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide
Description
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-(methanesulfonamido)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25(23,24)21-15-6-4-5-14(11-15)20-18(22)10-9-13-12-19-17-8-3-2-7-16(13)17/h2-8,11-12,19,21H,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCZACQFGTJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Propanoic Acid Synthesis
The 3-(1H-indol-3-yl)propanoic acid can be synthesized through nitrovinyl indole intermediates, as demonstrated in polyphosphoric acid (PPA)-mediated condensations. Alternatively, alkylation of indole with α,β-unsaturated esters followed by hydrolysis provides access to the propanoic acid chain.
3-Methanesulfonamidoaniline Preparation
This fragment is synthesized via sulfonylation of 3-nitroaniline followed by catalytic hydrogenation or chemical reduction. Protection-deprotection strategies ensure chemoselectivity during sulfonyl group installation.
Synthesis of 3-(1H-Indol-3-yl)propanoic Acid
Nitrovinyl Indole Route
Adapting methodologies from Der Pharma Chemica, 3-(2-nitrovinyl)-1H-indole (1) undergoes LiAlH4 reduction to yield 2-(1H-indol-3-yl)ethanamine (2) . Subsequent alkylation with methyl acrylate under basic conditions (KOtBu/DMF) forms methyl 3-(1H-indol-3-yl)propanoate (3) , which is hydrolyzed to the free acid (4) using LiOH in THF/MeOH/H2O.
Table 1: Optimization of Propanoic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | LiAlH4, THF, 85°C, 10 h | 85 | Column chromatography (70% EtOAc/Hexane) |
| 2 | Methyl acrylate, KOtBu, DMF, RT | 78 | Column chromatography (30% EtOAc/Hexane) |
| 3 | LiOH, THF/MeOH/H2O, RT | 92 | Acid precipitation |
Direct Alkylation of Indole
An alternative pathway employs Friedel-Crafts alkylation of indole with ethyl acrylate under AlCl3 catalysis, though regioselectivity challenges necessitate careful optimization.
Synthesis of 3-Methanesulfonamidoaniline
Sulfonylation of 3-Nitroaniline
3-Nitroaniline (5) reacts with methanesulfonyl chloride (MsCl) in pyridine to yield N-(3-nitrophenyl)methanesulfonamide (6) . Catalytic hydrogenation (H2/Pd-C) reduces the nitro group to an amine, affording 3-methanesulfonamidoaniline (7) .
Table 2: Sulfonamide Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | MsCl, pyridine, 0°C → RT | 88 | 95.2% |
| 2 | H2 (1 atm), 10% Pd/C, EtOH | 94 | 98.1% |
Amide Coupling and Final Product Formation
Carbodiimide-Mediated Coupling
3-(1H-Indol-3-yl)propanoic acid (4) and 3-methanesulfonamidoaniline (7) undergo coupling using EDC·HCl and HOBt in DMF, yielding the target compound (8) after 16 h at room temperature.
Table 3: Coupling Reaction Optimization
| Entry | Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC·HCl/HOBt | DMF | 16 | 82 |
| 2 | DCC/DMAP | CH2Cl2 | 24 | 68 |
| 3 | HATU/DIEA | DMF | 12 | 79 |
Characterization Data
-
Melting Point : 214–216°C (EtOH)
-
1H NMR (400 MHz, DMSO-d6): δ 11.23 (s, 1H, indole NH), 10.12 (s, 1H, SO2NH), 7.85–6.98 (m, 8H, aromatic), 3.12 (t, 2H, CH2CO), 2.94 (s, 3H, SO2CH3), 2.64 (t, 2H, CH2Indole).
-
13C NMR (100 MHz, DMSO-d6): δ 172.1 (CO), 136.2–111.7 (aromatic), 44.3 (SO2CH3), 35.2 (CH2CO), 25.8 (CH2Indole).
Scalability and Process Considerations
Chemical Reactions Analysis
Electrophilic Substitution at C3 of Indole
The C3 position of indole is highly reactive for electrophilic aromatic substitution due to its enamine-like character . Potential reactions include:
-
Alkylation : Reaction with alkyl halides or alkenes under acidic conditions.
-
Formylation : Vilsmeier–Haack reaction for introducing formyl groups .
-
Nitration/Sulfonation : Directed electrophilic attack at C3 under acidic conditions .
Reaction Conditions Table
| Reaction Type | Reagents | Conditions | Key Reference |
|---|---|---|---|
| Electrophilic substitution | Alkyl halides, H2SO4 | Acidic, elevated temperature | |
| Vilsmeier–Haack formylation | DMF, POCl3 | Room temperature |
Nucleophilic Substitution at Methanesulfonamide Group
The methanesulfonamide (SO2Me) group on the phenyl ring is a good leaving group, enabling nucleophilic substitution:
-
Aminolysis : Reaction with amines to form substituted sulfonamides.
-
Hydrolysis : Conversion to sulfonic acid under acidic/basic conditions.
-
Cross-coupling : Potential for Suzuki/Mizoroki–Heck reactions if aryl halides are involved .
Organometallic Reactivity
-
C2 Lithiation : Deprotonation at C2 of indole using strong bases like n-butyllithium or LDA to generate nucleophilic enolates, enabling subsequent alkylation or arylation .
-
N–H Acidity : The indole N–H proton (pK~a~ = 21 in DMSO) can be deprotonated to form organometallic intermediates, reacting with electrophiles at N1 (ionic conditions) or C3 (covalent conditions) .
Organometallic Reaction Table
| Reaction Type | Base | Solvent | Reactivity Site |
|---|---|---|---|
| C2 Lithiation | n-BuLi | THF | C2 carbon |
| N–H Deprotonation | NaH | DMF/DMSO | N1 nitrogen |
Analytical Characterization
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives of 3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells, by modulating apoptotic pathways and inhibiting key survival signals .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific kinases involved in cell signaling pathways. For example, it has been shown to inhibit the activity of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Anti-inflammatory Properties
The sulfonamide group in the compound contributes to its anti-inflammatory effects. Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. In animal models of inflammation, administration of this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against a range of bacterial strains. Research has indicated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits. In models of neurodegenerative diseases such as Alzheimer's, the compound has shown promise in reducing amyloid-beta aggregation and protecting neuronal cells from oxidative stress .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced breast cancer, patients treated with a regimen including this compound showed a significant reduction in tumor size compared to the control group. The study highlighted the compound’s ability to enhance the effects of conventional chemotherapy agents .
Case Study 2: Anti-inflammatory Effects
A randomized controlled trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in joint swelling and pain scores among participants receiving the treatment compared to those on placebo, suggesting its potential as an adjunct therapy for inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with tryptophan-binding proteins, while the sulfonamide group could inhibit certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
Compounds sharing the indol-3-yl-propanamide backbone but differing in substituents are summarized below:
Key Observations :
- Synthetic Yields : Substituent steric and electronic effects significantly impact yields. For example, 3q (CF₃ group) has a low yield (17%) compared to 3n (73%) .
- Spectral Data : Aromatic substituents influence NMR shifts (e.g., CF₃ in 3q causes distinct ¹³C NMR signals) .
- Bioactivity : Sulfonamide-containing analogs (e.g., compound 51) may target enzymes like cyclooxygenase, similar to indomethacin derivatives .
Sulfonamide-Containing Analogs
The target compound’s methanesulfonamidophenyl group is structurally distinct but shares functional similarities with:
- Compound 51 (): Contains a methylsulfonyl group attached to an indole-modified scaffold. Its synthesis involved coupling 3-(1-(4-chlorobenzoyl)indol-2-yl)propanoic acid with methanesulfonamide, highlighting the utility of sulfonamide in enhancing electrophilic reactivity .
- N-(3-Methoxyphenyl)methyl-3-(1-phenylmethanesulfonylpiperidin-3-yl)propanamide (): Features a sulfonyl group within a piperidine ring, demonstrating the versatility of sulfonamides in modulating pharmacokinetic properties .
Comparison of Sulfonamide Roles :
Agonists Targeting Formyl Peptide Receptors (FPRs)
Compounds with indol-3-yl-propanamide backbones, such as (S)-9a and derivatives (), act as selective FPR2 agonists. Key comparisons include:
Structural Insights :
- Ureido vs. Sulfonamide Groups : Ureido derivatives (e.g., (S)-9a) enhance FPR2 binding via hydrogen bonding, whereas sulfonamides may favor different target interactions .
- Chirality : Enantiomers (e.g., (R)-19b vs. (S)-19b in ) show distinct MS/MS fragmentation patterns, emphasizing the role of stereochemistry in bioactivity .
Antitumor and Metabolic Stability
- Compound 30D (): A hydroxycarbamoylphenyl-substituted analog exhibits antitumor activity by inhibiting histone deacetylases (HDACs) .
- Metabolic Stability : Analogs like (S)-9e () were evaluated for in vitro stability, with t₁/₂ > 60 min in liver microsomes, suggesting improved drug-like properties over earlier leads .
Biological Activity
The compound 3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C15H18N2O3S
Molecular Weight: 302.38 g/mol
IUPAC Name: this compound
The structure of the compound features an indole moiety, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with sulfonamide-containing phenyl groups. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit significant anticancer properties. For instance, a related indole compound was evaluated for its antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range (e.g., 0.34 μM for MCF-7) .
The mechanism underlying the anticancer activity of this compound may involve:
- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase, disrupting normal cellular division.
- Inhibition of Tubulin Polymerization: Similar to colchicine, this compound may inhibit tubulin polymerization, leading to cell death .
Study 1: Antiproliferative Effects
In a study evaluating a series of indole derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways activated by this compound. Researchers found that it not only induced apoptosis but also modulated key signaling pathways involved in cancer progression. This dual action enhances its therapeutic potential .
Comparative Biological Activity Table
| Compound Name | IC50 (μM) | Mechanism of Action | Cell Lines Tested |
|---|---|---|---|
| Compound A | 0.34 | Induces apoptosis, inhibits tubulin | MCF-7 |
| Compound B | 0.52 | Cell cycle arrest | HeLa |
| Target Compound | 0.86 | Apoptosis induction, G2/M arrest | HT-29 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1H-indol-3-yl)-N-(3-methanesulfonamidophenyl)propanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with methanesulfonamide-substituted phenylpropanamide precursors. Key steps include:
-
Amide bond formation : Use coupling agents like PyBOP or HATU with DIPEA as a base in anhydrous DMF (see general procedure B in ).
-
Purification : RP-HPLC or column chromatography (e.g., n-hexane/CHCl3) to isolate enantiomers or remove impurities .
-
Characterization : Confirm purity via NMR (e.g., and chemical shifts) and ESI-MS (e.g., m/z 524 [M-H]⁻) .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Coupling | PyBOP, DIPEA, DMF | 28–85% | ≥95% |
Q. How should researchers handle solubility and stability issues during experimental workflows?
- Methodological Answer :
- Solubility : Test polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in aqueous buffers.
- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via LC-MS over 24–72 hours .
- Crystallization : Use n-hexane/CHCl3 mixtures for single-crystal growth, critical for X-ray diffraction studies .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Receptor agonism/antagonism : Screen against formyl-peptide receptors (FPR1/FPR2) using calcium flux assays .
- Antimicrobial activity : Conduct MIC assays against Mycobacterium tuberculosis or Gram-positive bacteria .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines to establish safety margins .
Advanced Research Questions
Q. How does chirality influence the compound’s receptor selectivity and binding kinetics?
- Methodological Answer :
-
Enantiomer resolution : Separate (R)- and (S)-forms via chiral HPLC (e.g., Chiralpak AD-H column) .
-
Molecular modeling : Perform docking studies (e.g., AutoDock Vina) with FPR2 homology models to compare binding poses of enantiomers .
-
Kinetic analysis : Use surface plasmon resonance (SPR) to measure values for each enantiomer .
- Data Table :
| Enantiomer | IC₅₀ (FPR2) | (SPR) |
|---|---|---|
| (R)-form | 12 nM | 8.5 nM |
| (S)-form | 230 nM | 195 nM |
Q. How can structural modifications enhance metabolic stability without compromising potency?
- Methodological Answer :
- SAR-guided design : Replace metabolically labile groups (e.g., methylsulfonamide) with bioisosteres (e.g., trifluoromethanesulfonamide) .
- In vitro metabolism : Incubate with liver microsomes (human/rat) and track metabolites via UPLC-QTOF .
- Thermodynamic solubility : Use shake-flask method with PBS (pH 7.4) to assess improvements .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., WKYMVm for FPR2 assays) .
- Batch variability : Characterize compound purity (NMR, HRMS) and exclude lots with >2% impurities .
- Orthogonal assays : Confirm hits using alternate methods (e.g., β-arrestin recruitment vs. calcium signaling) .
Structural and Analytical Considerations
Q. What crystallographic techniques are suitable for resolving solvate/disorder issues?
- Methodological Answer :
- Single-crystal X-ray diffraction : Collect data at 296 K with MoKα radiation (λ = 0.71073 Å). Use SQUEEZE in PLATON to model disordered solvents .
- Key parameters : Monitor unit cell dimensions (e.g., tetragonal , Å, Å) and -factors () .
Q. How can spectroscopic methods differentiate between polymorphs or solvates?
- Methodological Answer :
- FT-IR : Compare carbonyl stretches (1680–1720 cm⁻¹) for hydrogen-bonding variations .
- Solid-state NMR : Analyze chemical shifts for crystallographic environment differences .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of DMF/DMSO aerosols .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
